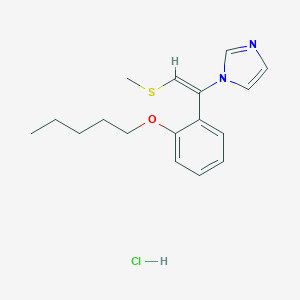

Neticonazole Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H/b16-13+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHMABKERDVYCH-ZUQRMPMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130773-02-3 | |

| Record name | Neticonazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130773-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neticonazole hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130773023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NETICONAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKF582ZH6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neticonazole Hydrochloride: A Deep Dive into its Antifungal Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neticonazole hydrochloride is a synthetic imidazole antifungal agent primarily utilized for the topical treatment of superficial mycoses.[1][2] Its therapeutic efficacy is rooted in a highly specific mechanism of action that targets the integrity of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this antifungal compound.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its potent inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][3] Ergosterol plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal plasma membrane, analogous to the function of cholesterol in mammalian cells.[1][4]

Neticonazole, like other imidazole antifungals, specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[1][5][6] This enzyme is critical for the conversion of lanosterol to ergosterol.[7] By binding to the heme iron of CYP51, neticonazole disrupts this key demethylation step in the sterol biosynthesis pathway.[8]

The inhibition of lanosterol 14α-demethylase leads to a cascade of events detrimental to the fungal cell:

-

Depletion of Ergosterol: The primary consequence is a significant reduction in the cellular concentration of ergosterol.[5]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5][8] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function.

-

Increased Membrane Permeability: The altered sterol composition leads to increased permeability of the cell membrane, causing leakage of essential intracellular components and ions.[1][9]

-

Fungal Cell Death: The culmination of these effects is the disruption of cellular homeostasis, leading to the inhibition of fungal growth and ultimately, cell death.[1][9]

The selectivity of neticonazole for the fungal CYP51 over its human counterpart minimizes off-target effects and contributes to its favorable safety profile for topical application.[1]

Signaling Pathway Diagram

Caption: Inhibition of the ergosterol biosynthesis pathway by Neticonazole.

Quantitative Data: In Vitro Antifungal Activity

The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of neticonazole and other topical antifungal agents against common fungal pathogens.

| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Trichophyton rubrum | Neticonazole | ≤0.00012–0.002 | Not Reported | [10] |

| Luliconazole | ≤0.00012–0.002 | Not Reported | [10] | |

| Ketoconazole | Not Reported | Not Reported | [10] | |

| Clotrimazole | Not Reported | Not Reported | [10] | |

| Miconazole | Not Reported | Not Reported | [10] | |

| Bifonazole | Not Reported | Not Reported | [10] | |

| Trichophyton mentagrophytes | Neticonazole | ≤0.00012–0.002 | Not Reported | [10] |

| Luliconazole | Not Reported | Not Reported | [10] | |

| Ketoconazole | Not Reported | Not Reported | [10] | |

| Clotrimazole | Not Reported | Not Reported | [10] | |

| Miconazole | Not Reported | Not Reported | [10] | |

| Bifonazole | Not Reported | Not Reported | [10] | |

| Candida albicans | Neticonazole | 0.031–0.13 | Not Reported | [10] |

| Luliconazole | 0.031–0.13 | Not Reported | [10] | |

| Ketoconazole | Not Reported | Not Reported | [10] | |

| Clotrimazole | Not Reported | Not Reported | [10] | |

| Miconazole | Not Reported | Not Reported | [10] | |

| Bifonazole | Not Reported | Not Reported | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the in vitro susceptibility of fungi to an antifungal agent.

Principle: A standardized suspension of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a specified incubation period.

Protocol:

-

Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).

-

Preparation of Microdilution Plates:

-

Dispense 100 µL of sterile RPMI 1640 medium (buffered with MOPS) into wells of a 96-well microtiter plate.

-

Add 100 µL of the antifungal stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in a range of concentrations of the antifungal agent.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

-

Prepare a suspension of fungal conidia or yeast cells in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate, including a growth control well (no antifungal) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-96 hours for dermatophytes.

-

-

Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantification of Ergosterol Content

This assay is used to confirm that an antifungal agent inhibits the ergosterol biosynthesis pathway.

Principle: Ergosterol is extracted from fungal cells and quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC). A reduction in ergosterol content in treated cells compared to untreated controls indicates inhibition of its synthesis.

Protocol (Spectrophotometric Method):

-

Fungal Culture and Treatment:

-

Grow the fungal isolate in a suitable liquid medium to mid-log phase.

-

Expose the culture to various concentrations of this compound (and a no-drug control) for a defined period (e.g., 16 hours).

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.

-

Vortex for 1 minute and then incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

-

Sterol Extraction:

-

Allow the samples to cool to room temperature.

-

Add a mixture of 1 mL of sterile water and 3 mL of n-heptane to each tube.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

-

-

Spectrophotometric Analysis:

-

Carefully transfer the n-heptane layer to a quartz cuvette.

-

Scan the absorbance of the extract from 240 nm to 300 nm using a spectrophotometer.

-

The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm).[2]

-

Caption: Workflow for the spectrophotometric quantification of ergosterol.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the target enzyme.

Principle: A reconstituted enzyme system containing purified fungal CYP51 and a cytochrome P450 reductase is used. The conversion of a substrate (e.g., lanosterol) to its product is measured in the presence and absence of the inhibitor.

Protocol:

-

Preparation of Reagents:

-

Purified recombinant fungal CYP51 enzyme.

-

Purified cytochrome P450 reductase (CPR).

-

Substrate: Lanosterol dissolved in a suitable solvent.

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

-

Enzyme Reconstitution:

-

In a reaction vessel, combine the purified CYP51 and CPR in a defined molar ratio (e.g., 1:2).

-

Add lipids (e.g., L-α-phosphatidylcholine) to facilitate enzyme activity.

-

-

Inhibition Assay:

-

Add the reconstituted enzyme system to reaction tubes containing the buffer and NADPH generating system.

-

Add various concentrations of this compound (or other inhibitors) to the tubes.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the lanosterol substrate.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).

-

Extract the sterols from the reaction mixture.

-

Analyze the extracted sterols by HPLC or GC-MS to quantify the amount of product formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of neticonazole.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

-

Secondary and Other Potential Mechanisms

While the primary mechanism of action of neticonazole is the inhibition of ergosterol biosynthesis, some evidence suggests potential secondary mechanisms.

-

Anti-inflammatory Effects: Neticonazole has been reported to possess anti-inflammatory properties, which may contribute to the symptomatic relief of fungal infections.[3]

-

Direct Interaction with Fungal DNA: Some reports suggest that neticonazole may directly interact with fungal DNA, although this is not considered its primary mode of action.[3] Further research is needed to fully elucidate the significance of these potential secondary mechanisms.

Conclusion

This compound is a potent antifungal agent with a well-defined primary mechanism of action. Its targeted inhibition of fungal lanosterol 14α-demethylase disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane. This leads to a cascade of events that ultimately result in fungal cell death. The quantitative data from in vitro susceptibility testing demonstrates its high potency against a range of pathogenic fungi. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of neticonazole and other novel antifungal compounds. A thorough understanding of its mechanism of action is crucial for its effective clinical application and for the development of new generations of antifungal therapies.

References

- 1. Antifungal Resistance Patterns of Microsporum canis: A 27-Year MIC Study in Mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcdr.net [jcdr.net]

- 4. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapy and Antifungal Susceptibility Profile of Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repeated Exposure of Candida spp. to Miconazole Demonstrates No Development of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. arls.ro [arls.ro]

- 10. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Neticonazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Neticonazole Hydrochloride, an imidazole-based antifungal agent. The synthesis is presented as a multi-step process, commencing from readily available starting materials and culminating in the formation of the final active pharmaceutical ingredient (API). This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic route and workflows to facilitate understanding.

Overview of the Synthetic Strategy

The synthesis of this compound can be envisioned as a convergent process involving the construction of a key intermediate, 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone, followed by the introduction of the characteristic methylthio-vinyl moiety and subsequent salt formation. The overall pathway is outlined below.

Detailed Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the preparation of a substituted acetophenone, followed by a series of transformations to introduce the imidazole ring and the methylthiovinyl group. The final step involves the formation of the hydrochloride salt.

Step 1: Synthesis of 1-(2-(pentyloxy)phenyl)ethanone (3)

The synthesis commences with the O-alkylation of 2'-hydroxyacetophenone (1) with a suitable pentylating agent such as 1-bromopentane (2) via a Williamson ether synthesis.

-

Reaction: 2'-Hydroxyacetophenone (1) + 1-Bromopentane (2) → 1-(2-(pentyloxy)phenyl)ethanone (3)

-

Experimental Protocol: To a solution of 2'-hydroxyacetophenone (1) (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃) (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. 1-Bromopentane (2) (1.2 eq.) is then added, and the reaction mixture is heated to reflux (60-80 °C) for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 1-(2-(pentyloxy)phenyl)ethanone (3) as a clear oil.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2'-Hydroxyacetophenone (1) | 1.0 | 136.15 | (example) 13.6 g |

| 1-Bromopentane (2) | 1.2 | 151.04 | (example) 18.1 g |

| Potassium Carbonate | 1.5 | 138.21 | (example) 20.7 g |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| 1-(2-(pentyloxy)phenyl)ethanone (3) | 206.28 | ~85-95% |

Step 2: Synthesis of 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4)

The next step involves the alpha-bromination of the ketone (3) to yield the corresponding α-bromo ketone (4).

-

Reaction: 1-(2-(pentyloxy)phenyl)ethanone (3) + Brominating Agent → 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4)

-

Experimental Protocol: 1-(2-(pentyloxy)phenyl)ethanone (3) (1.0 eq.) is dissolved in a suitable solvent like glacial acetic acid or chloroform. A brominating agent such as N-bromosuccinimide (NBS) (1.1 eq.) or bromine (Br₂) (1.05 eq.) is added portion-wise at room temperature while stirring. The reaction is typically stirred for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 2-bromo-1-(2-(pentyloxy)phenyl)ethanone (4), which can be used in the next step without further purification or can be purified by crystallization.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 1-(2-(pentyloxy)phenyl)ethanone (3) | 1.0 | 206.28 | (example) 20.6 g |

| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | (example) 19.6 g |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4) | 285.17 | ~90-98% |

Step 3: Synthesis of 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5)

The α-bromo ketone (4) is then reacted with imidazole to form the key imidazole-substituted ketone intermediate (5).

-

Reaction: 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4) + Imidazole → 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5)

-

Experimental Protocol: To a solution of imidazole (2.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, a solution of 2-bromo-1-(2-(pentyloxy)phenyl)ethanone (4) (1.0 eq.) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5).

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4) | 1.0 | 285.17 | (example) 28.5 g |

| Imidazole | 2.0 | 68.08 | (example) 13.6 g |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5) | 272.34 | ~70-85% |

Step 4: Synthesis of Neticonazole (6)

This crucial step involves the formation of the methylthio-vinyl group from the ketone intermediate (5). This transformation can be achieved by reacting the active methylene group of the ketone with carbon disulfide in the presence of a strong base, followed by methylation.

-

Reaction: 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5) + CS₂ + CH₃I → Neticonazole (6)

-

Experimental Protocol: To a solution of 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5) (1.0 eq.) in a dry aprotic solvent like tetrahydrofuran (THF) or DMF, a strong base such as sodium hydride (NaH) (2.2 eq.) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes. Carbon disulfide (CS₂) (1.5 eq.) is then added dropwise, and the reaction is stirred for an additional 1-2 hours at room temperature. Subsequently, a methylating agent, such as methyl iodide (CH₃I) (2.5 eq.), is added, and the reaction is stirred for another 2-4 hours. The reaction is quenched by the slow addition of water and then extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield Neticonazole base (6) as the (E)-isomer.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5) | 1.0 | 272.34 | (example) 27.2 g |

| Sodium Hydride (60% dispersion in oil) | 2.2 | 24.00 (as NaH) | (example) 2.1 g |

| Carbon Disulfide | 1.5 | 76.14 | (example) 11.4 g |

| Methyl Iodide | 2.5 | 141.94 | (example) 35.5 g |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| Neticonazole (6) | 302.43 | ~50-70% |

Step 5: Synthesis of this compound (7)

The final step is the formation of the hydrochloride salt to improve the stability and solubility of the drug.

-

Reaction: Neticonazole (6) + HCl → this compound (7)

-

Experimental Protocol: Neticonazole base (6) is dissolved in a suitable organic solvent such as isopropanol or ethyl acetate. A solution of hydrochloric acid in the same or another suitable solvent (e.g., HCl in isopropanol or ethereal HCl) is added dropwise with stirring until the pH becomes acidic. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound (7) as a white or off-white crystalline solid.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Neticonazole (6) | 1.0 | 302.43 | (example) 30.2 g |

| Hydrochloric Acid | 1.0-1.1 | 36.46 | (as needed) |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| This compound (7) | 338.89 | >95% |

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Neticonazole Hydrochloride solubility in different solvents

An In-depth Technical Guide to the Solubility of Neticonazole Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is fundamental. Solubility influences bioavailability, formulation strategies, and the overall efficacy of a therapeutic agent. This technical guide provides a consolidated overview of the solubility of this compound in various solvents, based on currently available data.

Overview of this compound

This compound is the salt form of Neticonazole, an imidazole derivative known for its potent and long-acting antifungal properties.[1][2][3] It is used as a topical treatment for superficial skin infections.[1][4] Chemically, it is 1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride.[1] Beyond its antifungal applications, Neticonazole has also been identified as an inhibitor of exosome biogenesis and secretion, indicating potential applications in oncology research.[2][5]

Solubility Data

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that reported values, particularly for DMSO, show significant variation across different commercial suppliers, which may be attributable to differences in experimental conditions or the purity of the compound.

| Solvent | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 250 | 737.68 | [2][3] |

| 67 | 197.69 | [6] | |

| 60 | 198.39 | [7] | |

| Water | ≥ 100 | ≥ 295.07 | [3] |

| < 0.1 (reported as insoluble) | - | [5] | |

| 60 | - | [7] | |

| 1M Hydrochloric Acid (HCl) | 100 | 330.66 | [5] |

| 80 | - | [8] | |

| Ethanol | 60 | - | [7] |

Note on Discrepancies: The significant discrepancies in reported aqueous solubility (ranging from insoluble to ≥ 100 mg/mL) highlight the critical importance of empirical verification of solubility for specific lots of the compound under defined experimental conditions (e.g., pH, temperature, and buffer system). Similarly, the wide range of values for DMSO suggests that while it is a good solvent for this compound, the saturation point may vary.[3][5][6][7]

Experimental Protocol for Solubility Determination

While specific experimental details for the cited solubility data are not exhaustively provided in the search results, a standard and robust method for determining the equilibrium solubility of a crystalline compound like this compound is the shake-flask method. This protocol is based on general methodologies described for pharmaceutical compounds.[9][10]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected solvent(s) of analytical grade

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: The container is placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is achieved. The system has reached equilibrium when the concentration of the dissolved solute in the solution remains constant over time.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid material is separated from the solution. This is typically achieved by centrifugation at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn. To ensure no particulate matter is included in the analysis, the collected sample is immediately filtered through a syringe filter (e.g., 0.22 µm).

-

Dilution: The clear, filtered saturated solution is accurately diluted with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Concentration Analysis: The concentration of this compound in the diluted sample is quantified using a validated analytical method, most commonly HPLC. A standard calibration curve is prepared using known concentrations of the compound to ensure accurate measurement.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. This compound | C17H23ClN2OS | CID 5282432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neticonazole | C17H22N2OS | CID 5282433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Neticonazole | SS717 | Antifungal | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Neticonazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole hydrochloride, an imidazole antifungal agent, is utilized for the treatment of superficial skin infections.[1][2] A comprehensive understanding of its solid-state properties, particularly its crystal structure, is paramount for ensuring consistent quality, stability, and bioavailability. This technical guide outlines the methodologies for the crystal structure analysis of this compound. While a comprehensive search of publicly available scientific literature and databases did not yield specific crystallographic data for this compound, this document details the standard experimental protocols and data analysis workflows that would be employed in such a study. It is intended to serve as a foundational resource for researchers undertaking the crystallographic characterization of this active pharmaceutical ingredient (API).

Introduction to the Crystalline State of Pharmaceuticals

The crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability.[3] Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in drug development. Different polymorphs of the same compound can exhibit distinct physical properties, potentially impacting the drug's efficacy and safety. Therefore, thorough characterization of the crystal structure is a fundamental requirement in pharmaceutical development.

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[4][5] This guide will focus on two primary XRD methods: single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).[3][6]

Hypothetical Crystallographic Data for this compound

Although specific experimental data for this compound is not publicly available, a typical crystallographic study would yield the parameters outlined in Table 1. This table serves as a template for the data that would be collected and reported.

| Parameter | Description | Expected Value/Information |

| Crystal System | The crystal system describes the symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions | ||

| a (Å) | Length of the 'a' axis of the unit cell. | Quantitative value |

| b (Å) | Length of the 'b' axis of the unit cell. | Quantitative value |

| c (Å) | Length of the 'c' axis of the unit cell. | Quantitative value |

| α (°) | Angle between the 'b' and 'c' axes. | Quantitative value |

| β (°) | Angle between the 'a' and 'c' axes. | Quantitative value |

| γ (°) | Angle between the 'a' and 'b' axes. | Quantitative value |

| Volume (ų) | The volume of the unit cell. | Quantitative value |

| Z | The number of molecules per unit cell. | Integer value |

| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. | Quantitative value |

| Radiation Type | The type of X-ray radiation used for the experiment. | e.g., Mo Kα, Cu Kα |

| Wavelength (Å) | The wavelength of the X-ray radiation used. | e.g., 0.71073, 1.54184 |

| Temperature (K) | The temperature at which the data was collected. | e.g., 100 K, 293 K |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Quantitative value (typically < 5%) |

| CCDC Number | The deposition number in the Cambridge Structural Database. | Unique identifier |

Table 1: Template for Crystallographic Data of this compound. This table summarizes the essential parameters obtained from a single-crystal X-ray diffraction analysis.

Experimental Protocols

Single-Crystal Growth

The prerequisite for SCXRD is the availability of high-quality single crystals.[7] Growing suitable crystals of an API can be a meticulous process.

Methodology:

-

Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify suitable candidates in which this compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

-

Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most precise and detailed information about the molecular structure and packing in the solid state.[4]

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The structural model is then refined to achieve the best possible fit with the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases and is widely used for routine analysis, polymorph screening, and quality control.[3][9]

Methodology:

-

Sample Preparation: A small amount of the crystalline powder of this compound is gently packed into a sample holder.

-

Data Collection: The sample is placed in a powder X-ray diffractometer. The instrument exposes the sample to an X-ray beam and rotates the detector to measure the intensity of the diffracted X-rays at different angles (2θ).

-

Data Analysis: The resulting PXRD pattern is a plot of diffraction intensity versus the 2θ angle. This pattern is a unique characteristic of a specific crystalline form. It can be compared to reference patterns to identify the polymorph or to monitor for any phase changes.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the crystal structure analysis process.

Figure 1: General workflow for the crystal structure analysis of this compound.

Figure 2: Detailed workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Conclusion

The determination of the crystal structure of this compound is a critical step in its comprehensive physicochemical characterization. Although specific crystallographic data is not currently in the public domain, the methodologies for its determination are well-established. This guide provides the necessary theoretical and practical framework for researchers to undertake such an analysis. A thorough understanding of the solid-state structure will ultimately contribute to the development of a safe, effective, and stable pharmaceutical product.

References

- 1. This compound | C17H23ClN2OS | CID 5282432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neticonazole | C17H22N2OS | CID 5282433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. veranova.com [veranova.com]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]

- 8. books.rsc.org [books.rsc.org]

- 9. rigaku.com [rigaku.com]

spectroscopic data of Neticonazole Hydrochloride (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neticonazole Hydrochloride, an imidazole-based antifungal agent. Due to the limited availability of public experimental spectra, this document presents a detailed analysis based on the compound's chemical structure, including predicted and representative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines detailed experimental protocols for acquiring such data for a small molecule pharmaceutical compound like this compound.

Core Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound (C₁₇H₂₃ClN₂OS, Molecular Weight: 338.9 g/mol ).[1] It is important to note that the data presented in the tables are illustrative and based on the analysis of the chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR spectra would provide key information about the arrangement of protons and carbon atoms, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.8 - 7.2 | m | 4H | Aromatic protons (phenyl ring) |

| 7.1 - 6.9 | m | 3H | Imidazole protons |

| 6.5 | s | 1H | Vinylic proton |

| 4.0 | t | 2H | -O-CH₂- |

| 2.3 | s | 3H | -S-CH₃ |

| 1.8 - 1.2 | m | 6H | -CH₂-CH₂-CH₂- |

| 0.9 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | Aromatic C-O |

| 145.0 | Imidazole C |

| 140.0 | Vinylic C |

| 130.0 - 115.0 | Aromatic and Imidazole C |

| 110.0 | Vinylic C |

| 68.0 | -O-CH₂- |

| 31.0, 28.0, 22.0 | -CH₂-CH₂-CH₂- |

| 15.0 | -S-CH₃ |

| 14.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic and imidazole rings) |

| 1250 - 1000 | Strong | C-O stretching (ether) |

| 750 - 700 | Strong | C-H out-of-plane bending (aromatic) |

| 700 - 600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the molecular ion peak ([M+H]⁺) would be expected around m/z 339, corresponding to the protonated molecule.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 339 | [M+H]⁺ (protonated molecule) |

| 303 | [M - Cl]⁺ |

| 271 | [M - C₅H₁₁O]⁺ |

| 189 | [C₇H₅N₂S]⁺ |

| 69 | [C₄H₅N₂]⁺ (imidazole fragment) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a small molecule pharmaceutical compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of this compound (approx. 1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound.

Caption: Workflow for Spectroscopic Analysis.

References

In Vitro Antifungal Spectrum of Neticonazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole Hydrochloride, a synthetic imidazole antifungal agent, exhibits a broad spectrum of in vitro activity against a variety of pathogenic fungi, including dermatophytes, yeasts, and other filamentous fungi. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and subsequent fungal cell death. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, detailing its activity against key fungal pathogens, the experimental protocols for its evaluation, and the underlying mechanism of action.

Introduction

This compound is an imidazole derivative developed for the topical treatment of superficial mycoses.[1] Like other azole antifungals, its efficacy stems from its ability to specifically target a key enzyme in the fungal sterol biosynthesis pathway, lanosterol 14α-demethylase.[2][3][4][5] This targeted action disrupts the production of ergosterol, an essential component for maintaining the structural and functional integrity of the fungal cell membrane. The consequent depletion of ergosterol and accumulation of toxic sterol intermediates lead to increased membrane permeability and ultimately, fungal cell lysis.[1] This guide summarizes the available in vitro data on the antifungal spectrum of this compound, providing valuable information for researchers and clinicians involved in antifungal drug development and therapeutic applications.

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against a range of fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Dermatophytes | ||

| Trichophyton spp. | 0.0078 - 1 | [6][7] |

| Yeasts | ||

| Candida albicans | 0.0039 - 1 | [6][7] |

Note: The provided MIC ranges are based on available literature and may vary depending on the specific strain and testing methodology.

Experimental Protocols

The in vitro antifungal susceptibility of this compound is determined using standardized methods, primarily the broth microdilution technique as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is employed to determine the MIC of antifungal agents against yeast isolates, such as Candida species.

Experimental Workflow:

References

- 1. biosynth.com [biosynth.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Neticonazole Hydrochloride's Activity Against Non-Dermatophyte Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole hydrochloride is a synthetic imidazole antifungal agent primarily utilized for the topical treatment of dermatophytosis. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and fungal cell death. While its efficacy against dermatophytes is well-established, its activity against non-dermatophyte fungi, a diverse group of opportunistic pathogens, is less documented. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound with a specific focus on non-dermatophyte fungi. It details the underlying mechanism of action, standardized experimental protocols for antifungal susceptibility testing, and presents available data, supplemented with contextual information from related imidazole antifungals where direct data for neticonazole is unavailable.

Mechanism of Action

This compound, like other imidazole antifungals, exerts its effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][2] Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells, maintaining its fluidity, integrity, and the function of membrane-bound enzymes.[1]

By inhibiting lanosterol 14α-demethylase, neticonazole disrupts ergosterol synthesis, leading to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane.[2] This alteration in membrane composition increases its permeability, disrupts the function of membrane-associated enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[1][3] The selectivity of neticonazole for the fungal enzyme over its mammalian counterpart contributes to its therapeutic index.[3]

Signaling Pathway Diagram

Figure 1. Mechanism of action of this compound.

Quantitative Data on Antifungal Activity

A comprehensive review of published literature reveals a notable lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against common non-dermatophyte molds. Studies on the in vitro susceptibility of genera such as Aspergillus, Fusarium, and Scopulariopsis to various antifungal agents are prevalent; however, neticonazole is not typically included in the panel of tested drugs in these studies. The available information primarily focuses on its high efficacy against dermatophytes and some yeasts.[3]

To provide a comparative context, the following tables summarize representative MIC ranges for other imidazole antifungals against key non-dermatophyte fungi. It is crucial to note that this data is for comparative purposes only and does not represent the activity of this compound.

Table 1: In Vitro Activity of Imidazole Antifungals Against Aspergillus Species

| Antifungal Agent | Aspergillus fumigatus MIC Range (µg/mL) | Aspergillus flavus MIC Range (µg/mL) | Aspergillus niger MIC Range (µg/mL) |

| Neticonazole HCl | No Data Available | No Data Available | No Data Available |

| Miconazole | 0.12 - >16 | 0.25 - >16 | 0.12 - >16 |

| Ketoconazole | 0.03 - >16 | 0.06 - >16 | 0.06 - >16 |

| Clotrimazole | 0.03 - 4 | 0.12 - 8 | 0.06 - 4 |

Note: Data for comparative agents is compiled from various sources and is intended to show a general range of activity. Specific values can vary significantly between studies and isolates.

Table 2: In Vitro Activity of Imidazole Antifungals Against Fusarium Species

| Antifungal Agent | Fusarium solani MIC Range (µg/mL) | Fusarium oxysporum MIC Range (µg/mL) |

| Neticonazole HCl | No Data Available | No Data Available |

| Miconazole | 2 - >64 | 4 - >64 |

| Ketoconazole | 4 - >64 | 8 - >64 |

| Clotrimazole | 8 - >64 | 16 - >64 |

Note: Fusarium species are known for their intrinsic resistance to many antifungal agents, including azoles.

Table 3: In Vitro Activity of Imidazole Antifungals Against Candida Species

| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Candida glabrata MIC Range (µg/mL) |

| Neticonazole HCl | No Data Available | No Data Available |

| Miconazole | ≤0.004 - 2 | ≤0.015 - 16 |

| Ketoconazole | ≤0.03 - 16 | ≤0.03 - 16 |

| Clotrimazole | ≤0.03 - 4 | ≤0.03 - 8 |

Note: While often grouped with yeasts, Candida species are a common cause of non-dermatophyte opportunistic fungal infections.

Experimental Protocols for Antifungal Susceptibility Testing

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2. This protocol is broadly applicable for testing agents like this compound.

Broth Microdilution Method for Filamentous Fungi

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) at an appropriate temperature (e.g., 35°C) until sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and/or hemocytometer.

-

-

Microdilution Plate Setup:

-

Dispense 100 µL of the standardized fungal inoculum into each well of a 96-well microtiter plate.

-

Add 100 µL of the serially diluted antifungal agent to the corresponding wells, resulting in a final volume of 200 µL per well.

-

Include a growth control well (inoculum plus drug-free medium) and a sterility control well (drug-free medium only).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.

-

Experimental Workflow Diagram

References

- 1. High azole MICs in Fusarium spp.: a key factor in treatment decisions for cancer patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility of 182 Fusarium Species Isolates from 20 European Centers: Comparison between EUCAST and Gradient Concentration Strip Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Neticonazole Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole hydrochloride is a synthetic imidazole antifungal agent primarily utilized for the topical treatment of superficial fungal infections of the skin.[1] Developed and marketed in Japan, it has demonstrated efficacy against a broad spectrum of dermatophytes and yeasts.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound, including its mechanism of action, synthesis, and clinical application. Quantitative data from preclinical and clinical studies are presented in structured tables, and key experimental protocols are detailed to support further research and development.

Introduction

This compound emerged as a significant addition to the arsenal of topical antifungal agents. As a member of the imidazole class, its development was driven by the need for effective and well-tolerated treatments for common dermatomycoses. This guide delves into the scientific journey of this compound, from its synthesis to its clinical evaluation, providing a technical resource for professionals in the field of drug discovery and development.

Discovery and History

Chemical Synthesis

The synthesis of this compound involves a multi-step chemical process characteristic of the synthesis of other complex azole antifungals. While the original patent detailing the specific synthetic route for Neticonazole was not identified in the search, the general approach for creating such molecules often involves the synthesis of a substituted imidazole core followed by its coupling with a side chain containing the desired functional groups. For instance, processes for preparing similar azole antifungals like voriconazole involve steps such as the reaction of a substituted pyrimidine with a ketone derivative in the presence of a catalyst.[6][7][8][9][10] A patent for a softgel formulation of this compound describes a production method where the active pharmaceutical ingredient is mixed with excipients like vaseline, lecithin, and paraffin.[11]

Mechanism of Action

This compound exerts its antifungal effect through the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] This mechanism is a hallmark of the azole class of antifungals.

Signaling Pathway

The primary target of Neticonazole is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[12] By inhibiting this enzyme, Neticonazole disrupts the conversion of lanosterol to ergosterol. This disruption leads to an accumulation of 14α-methyl sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[1]

Preclinical Studies

In Vitro Studies

In vitro studies are crucial for determining the intrinsic antifungal activity of a compound. The minimum inhibitory concentration (MIC) is a key parameter evaluated in these studies.

Table 1: In Vitro Antifungal Activity of Neticonazole and Comparator Agents

| Fungus | Neticonazole MIC Range (µg/mL) | Comparator Agent | Comparator MIC Range (µg/mL) | Reference |

| Trichophyton spp. | Not specified | Luliconazole | ≤0.00012-0.002 | [13] |

| Candida albicans | Not specified | Luliconazole | 0.031-0.13 | [13] |

| Candida albicans | Not specified | Ketoconazole | Not specified | [13] |

| Candida albicans | Not specified | Clotrimazole | Not specified | [13] |

| Candida albicans | Not specified | Miconazole | Not specified | [13] |

Note: Specific MIC values for Neticonazole were not available in the provided search results, but it was used as a comparator, indicating its established activity.

Experimental Protocol: Broth Microdilution MIC Assay (General Method)

A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), is typically used to determine the MIC of antifungal agents.

In Vivo Studies

In vivo studies in animal models are essential to evaluate the efficacy and safety of a drug candidate before human trials. While specific in vivo preclinical data for this compound was not found in the search results, the general approach involves inducing a fungal infection in an animal model and then treating it with the investigational drug.

Experimental Protocol: Animal Model of Dermatophytosis (General Method)

-

Animal Model: Guinea pigs are a commonly used model for dermatophytosis.

-

Inoculation: A suspension of a dermatophyte, such as Trichophyton mentagrophytes, is applied to a shaved and abraded area of the animal's skin.

-

Treatment: After a set period to allow the infection to establish, the test article (e.g., Neticonazole cream) is applied topically to the infected area daily for a specified duration. A vehicle control group is also included.

-

Evaluation: The severity of the infection is scored at regular intervals based on clinical signs such as erythema, scaling, and crusting. At the end of the study, skin samples may be taken for fungal culture to determine the mycological cure rate.

Clinical Studies

The clinical efficacy of this compound has been evaluated in human trials, particularly for the treatment of tinea pedis (athlete's foot).

Tinea Pedis Clinical Trial

A multicenter, randomized, controlled clinical trial was conducted to evaluate the efficacy of Neticonazole cream in patients with hyperkeratotic chronic tinea pedis.[14] While the full details of the study were not available, the publication indicates that it was a significant study in establishing the clinical utility of Neticonazole.

Table 2: Clinical Efficacy of Antifungal Agents in Tinea Pedis (Illustrative from general literature)

| Treatment | Duration | Mycological Cure Rate (%) | Clinical Cure Rate (%) | Reference |

| Topical Azoles | 4-6 weeks | Varies | Varies | [15][16][17] |

| Topical Allylamines | 1-4 weeks | Varies | Varies | [15][16][17] |

| Oral Terbinafine | Varies | Varies | Varies | [17] |

| Oral Itraconazole | Varies | Varies | Varies | [17] |

Note: This table provides a general overview of the efficacy of different classes of antifungals for tinea pedis, as specific data for Neticonazole from the cited trial was not available in the abstract.

Experimental Protocol: Randomized Controlled Trial for Tinea Pedis (General Design)

Conclusion

This compound is a well-established imidazole antifungal with a proven mechanism of action against a wide range of fungi responsible for superficial skin infections. Its history is rooted in the extensive research into azole antifungals, leading to its successful clinical use in Japan. While detailed information on its initial discovery and comprehensive preclinical and clinical data are not widely disseminated in English-language literature, the available information confirms its role as an effective topical antifungal agent. This guide provides a foundational understanding for researchers and professionals, highlighting the key scientific aspects of this compound and providing a framework for further investigation.

References

- 1. Neticonazole | 130726-68-0 | FFA72668 | Biosynth [biosynth.com]

- 2. Neticonazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 7. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. CN1814597A - New method for preparing voriconazole - Google Patents [patents.google.com]

- 10. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]

- 11. CN104208038A - this compound softgel for vagina and production method thereof - Google Patents [patents.google.com]

- 12. This compound | C17H23ClN2OS | CID 5282432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hyperkeratotic chronic tinea pedis treated with neticonazole cream. Neticonazole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tinea pedis: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Biological Activity of Neticonazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neticonazole hydrochloride is an imidazole antifungal agent developed for the topical treatment of superficial mycoses. As with other members of the imidazole class, its primary mechanism of action involves the disruption of fungal cell membrane integrity. This guide provides a detailed overview of the early research into its biological activity, focusing on its antifungal spectrum, mechanism of action, and the experimental protocols used in its initial evaluation.

Data Presentation: In Vitro Antifungal Activity

Early in vitro studies established the antifungal spectrum of this compound, demonstrating its potency against a range of clinically relevant dermatophytes and yeasts. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness. The following tables summarize the MIC values of this compound against various fungal species, as determined by the standardized broth microdilution method.

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |

| Trichophyton rubrum | 59 | 0.00012 - 0.004 | 0.001 | 0.001 | - |

| Trichophyton mentagrophytes | 26 | 0.00024 - 0.002 | 0.001 | 0.001 | - |

| Trichophyton tonsurans | - | ≤0.00012 - 0.002 | - | - | - |

| Epidermophyton floccosum | 1 | 0.001 | - | - | - |

| Candida albicans | 5 | 0.031 - 0.25 | - | - | - |

Comparative In Vitro Activity of Neticonazole and Other Antifungal Agents

| Fungal Species | Antifungal Agent | MIC Range (µg/mL) |

| Trichophyton spp. | Neticonazole | ≤0.00012 - 0.002 |

| Luliconazole | ≤0.00012 - 0.002 | |

| Terbinafine | 0.00098 - 0.25 | |

| Clotrimazole | 0.0078 - 1 | |

| Candida albicans | Neticonazole | 0.031 - 0.13 |

| Luliconazole | 0.031 - 0.13 | |

| Ketoconazole | 0.002 - 0.13 | |

| Miconazole | 0.0039 - 1 |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.

By binding to lanosterol 14α-demethylase, Neticonazole blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition results in increased permeability, disruption of membrane-bound enzyme activity, and ultimately, fungal cell death.[1] The selectivity of Neticonazole for the fungal enzyme over its human counterpart is a key factor in its therapeutic profile for topical application.

Signaling Pathway Diagram

Caption: Inhibition of lanosterol 14α-demethylase by Neticonazole in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of this compound was determined using the standardized broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

a. Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud dextrose agar) at 30-35°C for several days to ensure sufficient growth and sporulation.

-

The fungal colonies are covered with sterile saline, and the surface is gently scraped to harvest conidia or yeast cells.

-

The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.

-

The turbidity of the supernatant is adjusted using a spectrophotometer to a standardized concentration, typically 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

b. Microdilution Plate Preparation:

-

This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.0078 to 1 µg/mL for dermatophytes and 0.0039 to 1 µg/mL for yeasts.

-

Each well is inoculated with the standardized fungal suspension.

-

Control wells, including a drug-free growth control and a sterility control (medium only), are included on each plate.

c. Incubation and MIC Determination:

-

The inoculated microtiter plates are incubated at 35°C.

-

The duration of incubation varies depending on the fungal species, typically 48-72 hours for Candida species and up to 7 days for dermatophytes.

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free growth control.

Experimental Workflow: Broth Microdilution Assay

Caption: A stepwise workflow of the broth microdilution method for determining the MIC of Neticonazole.

Lanosterol 14α-Demethylase Inhibition Assay

The inhibitory effect of this compound on its target enzyme, lanosterol 14α-demethylase, is quantified through an in vitro enzymatic assay. This assay typically involves a reconstituted enzyme system.

a. Reagents and Enzyme Preparation:

-

Lanosterol 14α-demethylase: The enzyme is typically obtained from fungal microsomes or as a recombinant protein expressed in a suitable host system (e.g., E. coli or Saccharomyces cerevisiae).

-

Substrate: Radiolabeled ([³H]) lanosterol is commonly used as the substrate to facilitate the detection of the reaction product.

-

Cofactors: NADPH and a cytochrome P450 reductase are required for the enzymatic reaction.

-

Inhibitor: this compound is dissolved in an appropriate solvent to prepare a stock solution.

b. Assay Procedure:

-

A reaction mixture is prepared containing the purified lanosterol 14α-demethylase, cytochrome P450 reductase, and other necessary components in a suitable buffer.

-

Varying concentrations of this compound are added to the reaction mixture and pre-incubated to allow for inhibitor binding to the enzyme.

-

The enzymatic reaction is initiated by the addition of radiolabeled lanosterol.

-

The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

-

The reaction is terminated, and the sterols are extracted from the mixture using an organic solvent.

c. Analysis and IC₅₀ Determination:

-

The extracted sterols (substrate and product) are separated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

-

The amount of product formed is quantified by measuring the radioactivity.

-

The percentage of enzyme inhibition at each Neticonazole concentration is calculated relative to a control reaction without the inhibitor.

-

The half-maximal inhibitory concentration (IC₅₀), which is the concentration of Neticonazole required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Early Clinical Research Summary

An early clinical study investigated the efficacy and safety of Neticonazole cream in the treatment of hyperkeratotic chronic tinea pedis.[2] This multicenter, randomized controlled trial demonstrated the clinical potential of Neticonazole in a topical formulation for common dermatomycoses.[2] While the full details of the study are not extensively published in all sources, its existence points to the transition from preclinical in vitro and in vivo studies to clinical evaluation in human subjects. Further early clinical investigations would have focused on establishing the optimal concentration, application frequency, and duration of treatment for various superficial fungal infections, as well as further characterizing its safety and tolerability profile.

References

Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding Sites of Neticonazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical underpinnings of Neticonazole Hydrochloride's interaction with its primary fungal target, lanosterol 14α-demethylase (CYP51). While direct computational studies on Neticonazole are not extensively published, this whitepaper synthesizes data from studies on homologous azole antifungals and the conserved nature of the CYP51 active site to construct a robust theoretical framework of its binding mechanism. This guide will explore the critical amino acid residues, interaction types, and the molecular logic that dictates Neticonazole's potent antifungal activity.

Core Concepts: The Azole Antifungal Mechanism of Action

This compound, an imidazole-based antifungal agent, exerts its therapeutic effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption is achieved through the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][5] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[4][6] By binding to the active site of CYP51, Neticonazole prevents the natural substrate from docking, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols. This ultimately compromises the integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.[1][3][5]

The Lanosterol 14α-Demethylase (CYP51) Binding Pocket: A Conserved Target

The active site of fungal CYP51 is a highly conserved hydrophobic pocket containing a heme cofactor.[2][6] The binding of azole antifungals is primarily driven by a coordinative bond between the nitrogen atom (N3) of the imidazole or triazole ring and the heme iron atom at the center of the active site.[7] Additionally, the lipophilic side chains of the azole molecule form extensive hydrophobic and van der Waals interactions with the surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex.[2][8]